1-(ADAMANTAN-1-YL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA
Description
1-(Adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a thiourea derivative featuring two distinct structural motifs: a rigid adamantane moiety and a 2-(3,4-dimethoxyphenyl)ethyl group. The adamantane group, known for its lipophilic and sterically bulky nature, enhances metabolic stability and membrane permeability, making it a common pharmacophore in drug design . The 2-(3,4-dimethoxyphenyl)ethyl substituent contributes electron-donating methoxy groups, which may influence electronic properties and receptor binding interactions. Thiourea linkages (N—C(S)—N) are versatile in medicinal chemistry due to their hydrogen-bonding capabilities and ability to act as enzyme inhibitors.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-24-18-4-3-14(10-19(18)25-2)5-6-22-20(26)23-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNZWOSOYANEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC23CC4CC(C2)CC(C4)C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA typically involves multi-step organic reactions. One common approach is to start with the adamantane derivative, which is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine under specific conditions to form the intermediate. This intermediate is subsequently treated with a thionating agent to introduce the thione group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTAN-1-YL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
1-(Adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea exhibits a range of biological activities, making it a candidate for further research in various therapeutic areas:
Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The incorporation of the thiourea group may enhance the compound's ability to induce apoptosis in cancer cells, making it a potential lead for anticancer drug development.
Antiviral Properties : The adamantane structure is associated with antiviral activity, particularly against influenza viruses. This compound could be explored for its efficacy against viral infections due to its structural similarities to known antiviral agents.
Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or function.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antiviral | Interferes with viral replication | |
| Antimicrobial | Disrupts bacterial cell wall synthesis |
Anticancer Studies
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thiourea derivatives. It was found that compounds similar to 1-(Adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved caspase activation leading to programmed cell death.
Antiviral Research
In antiviral research, derivatives of adamantane have shown promising results against influenza viruses. A comparative study highlighted that the presence of the adamantane moiety enhances antiviral activity through inhibition of viral neuraminidase, which is crucial for viral replication.
Antimicrobial Activity
Research conducted on related compounds demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could be developed as potential treatments for bacterial infections.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA involves its interaction with specific molecular targets. The adamantane moiety may facilitate membrane penetration, while the dimethoxyphenyl group can interact with various enzymes or receptors. The thione group is known to participate in redox reactions, potentially modulating the activity of target proteins.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Adamantane vs. Acyl Groups: The adamantane moiety in the target compound contrasts with the adamantane-1-carbonyl group in derivatives.
Substituent Electronic Effects : The 3,4-dimethoxyphenyl group (electron-donating) in the target compound versus the 3-nitrophenyl group (electron-withdrawing) in derivatives may lead to divergent reactivities. Nitro groups enhance electrophilicity, whereas methoxy groups favor π-π stacking interactions .
Thiourea Linkage vs. Ammonium Salts : The thiourea group in the target compound enables hydrogen bonding, unlike the charged azanium group in ’s compound, which relies on ionic interactions for crystal stabilization .
Crystallographic and Supramolecular Comparisons
- 1-(3,4-Methylenedioxyphenyl)-2-thiourea : The dioxolane ring () may engage in CH···O hydrogen bonds, differing from the dimethoxyphenyl group’s CH···S interactions in the target compound.
- Azanium Chloride Derivative (): Crystal packing is dominated by chloride ion interactions and water-mediated hydrogen bonds, contrasting with the thiourea-driven packing in the target compound .
Biological Activity
1-(Adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a compound that integrates the adamantane structure with a thiourea moiety and a substituted phenyl group. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The biological activity of thiourea derivatives has been extensively studied, revealing various therapeutic effects, including antiviral, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of 1-(adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea can be represented as follows:
This compound features:
- Adamantane moiety : Known for enhancing the lipophilicity and bioavailability of drugs.
- Thiourea group : Often associated with diverse biological activities.
- Dimethoxyphenyl group : Contributes to the compound's interaction with biological targets.
Antiviral Activity
Research indicates that adamantane derivatives exhibit significant antiviral properties. For instance, compounds similar to 1-(adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea have been shown to inhibit viral replication in various studies:
- Influenza Virus : Adamantane derivatives are well-documented for their effectiveness against influenza A viruses. They act by inhibiting the M2 ion channel protein, crucial for viral uncoating and replication .
- HIV : Studies have demonstrated that certain thiourea derivatives exhibit antiviral activity against HIV, potentially through mechanisms involving inhibition of viral enzyme activity .
Antibacterial and Anti-inflammatory Activity
The antibacterial properties of thiourea derivatives have been explored in several studies:
- Bacterial Inhibition : Thioureas have shown effectiveness against a range of bacterial strains. For example, 1,3-disubstituted thioureas were reported to possess potent antibacterial activity .
- Anti-inflammatory Effects : Some adamantane-containing compounds have demonstrated anti-inflammatory properties, which may be attributed to their ability to modulate immune responses .
The mechanism by which 1-(adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea exerts its biological effects is multifaceted:
- Interaction with Enzymes : The thiourea group can interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The dimethoxyphenyl group may facilitate binding to specific receptors or enzymes, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 1-(adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea:
| Study | Findings |
|---|---|
| Vernier et al. (1969) | Demonstrated antiviral activity against influenza viruses for adamantane derivatives. |
| El-Emam et al. (2004) | Reported on the antiviral effects against HIV using similar structural motifs. |
| Kadi et al. (2007) | Highlighted antibacterial and anti-inflammatory activities of adamantane derivatives. |
| Li et al. (2009) | Discussed the potent antiviral action of thiourea derivatives against multiple viruses. |
Q & A
(Basic) What are the established synthetic routes for 1-(adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
- Synthetic Routes : Start with adamantane-1-carboxylic acid derivatives or adamantan-1-amine as precursors. For thiourea formation, react 1-adamantyl isothiocyanate with 2-(3,4-dimethoxyphenyl)ethylamine under inert conditions. Alternative routes may involve coupling adamantane-thiocarbonyl chloride with the corresponding amine .
- Optimization Strategies :
- Catalysts : Test trifluoroacetic acid (TFA) or other Brønsted acids to enhance reaction efficiency .
- Solvent Selection : Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents for solubility and reactivity.
- Temperature Gradients : Conduct trials at 25–80°C to identify optimal kinetic conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolation .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- H/C NMR : Prioritize adamantane proton signals (δ 1.6–2.1 ppm as multiplet clusters) and thiourea NH protons (δ 8.5–10.0 ppm, broad). The 3,4-dimethoxy phenyl group shows aromatic protons (δ 6.7–7.2 ppm) and methoxy singlets (δ ~3.8 ppm) .
- FT-IR : Confirm thiourea C=S stretch (1150–1250 cm) and N-H bending (1500–1600 cm).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns matching the adamantane and aryl-ethyl motifs .
(Advanced) How can researchers resolve contradictions in NMR data interpretation for adamantane-containing thiourea derivatives?
Methodological Answer:
- Cross-Validation : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and assign quaternary carbons .
- Computational Aids : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict chemical shifts and compare with experimental data .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., thiourea vs. thione) via single-crystal analysis .
(Advanced) What methodological approaches are recommended for studying the environmental fate and ecological risks of this compound?
Methodological Answer:
- Lab Studies :
- Field Studies :
(Advanced) How can conformational analysis using Hirshfeld surfaces and DFT calculations enhance understanding of this thiourea's structure-activity relationship?
Methodological Answer:
- Hirshfeld Surfaces : Map intermolecular interactions (e.g., S···H, C-H···π) to identify packing motifs influencing crystallinity .
- DFT Workflow :
(Basic) What theoretical frameworks guide the design of biological activity studies for adamantane-based thiourea compounds?
Methodological Answer:
- Receptor-Based Hypotheses : Align with theories of adamantane’s lipid membrane interaction (e.g., rigidity enhancing bioavailability) .
- QSAR Models : Use ligand-based approaches to correlate substituent effects (e.g., methoxy groups) with activity.
- Enzyme Inhibition : Apply Michaelis-Menten kinetics to evaluate thiourea derivatives as cholinesterase or kinase inhibitors .
(Advanced) What strategies are effective in designing long-term ecological impact studies for persistent adamantane derivatives?
Methodological Answer:
- Split-Plot Designs : Incorporate temporal variables (e.g., seasonal sampling) and spatial factors (e.g., soil vs. aquatic compartments) .
- Multi-Generational Assays : Use model organisms (e.g., C. elegans) to assess transgenerational toxicity .
- Data Integration : Combine environmental monitoring (GC-MS) with ecological modeling (e.g., fugacity models) to predict bioaccumulation .
(Basic) How should researchers approach the systematic literature review to identify knowledge gaps in the pharmacological profile of this compound?
Methodological Answer:
- Bibliometric Tools : Use VOSviewer or CiteSpace to map publication trends and cluster themes (e.g., "adamantane-thiourea antimicrobial") .
- Gap Analysis : Compare structural analogs (e.g., 1-aroylthioureas) to highlight understudied endpoints (e.g., neurotoxicity, immunomodulation) .
- Meta-Analysis : Extract IC values from existing studies to identify potency outliers for further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
